REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]#N)=[CH:6][C:5]([CH3:10])=[C:4]([CH3:11])[N:3]=1.C([O-])(=[O:14])C.[Na+].CO>[Ni].O>[Cl:1][C:2]1[C:7]([CH:8]=[O:14])=[CH:6][C:5]([CH3:10])=[C:4]([CH3:11])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C=C1C#N)C)C
|
Name
|
|
Quantity
|
42.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
475 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 344 kPa at 50°
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The solid filtered off
|
Type
|
ADDITION
|
Details
|
concentrated hydrochloric acid (70 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 100° for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
formalin (40% w/w, 120 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 100° for a further 0.5 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
Sodium acetate (95 g) and water (250 ml) were added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
WASH
|
Details
|
the extracts were washed with 5% aqueous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C=C1C=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.24 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |